The synthesis of 1-(Piperidin-3-yl)imidazolidin-2-one can be achieved through several methods. One common route involves the reaction of piperidine with imidazolidinone under specific conditions, often utilizing catalysts and elevated temperatures to facilitate the reaction.
A typical synthetic pathway may include:
Characterization of the synthesized compound is usually performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the compound.
The molecular structure of 1-(Piperidin-3-yl)imidazolidin-2-one features a five-membered imidazolidinone ring fused to a piperidine ring. The presence of nitrogen atoms in both rings contributes to the compound's unique properties.
Key structural data:
1-(Piperidin-3-yl)imidazolidin-2-one undergoes various chemical reactions, including:
The choice of reagents and conditions significantly affects the outcome of these reactions, allowing for tailored modifications based on desired applications.
The mechanism of action for 1-(Piperidin-3-yl)imidazolidin-2-one involves its interaction with specific biological targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This action may contribute to its potential therapeutic effects in various biological pathways .
1-(Piperidin-3-yl)imidazolidin-2-one is typically encountered as a solid at room temperature. Its physical properties include:
The chemical properties include:
These properties are crucial for determining the handling and application methods in research settings .
1-(Piperidin-3-yl)imidazolidin-2-one has several scientific uses:
The synthesis of the imidazolidin-2-one core relies on strategic carbonyl incorporation into 1,2-diamine precursors. A prevalent approach involves carbonyl transfer agents to cyclize N-(2-aminoethyl)piperidin-3-amine intermediates. Phosgene alternatives—notably urea and carbonyldiimidazole (CDI)—enable sustainable cyclization under mild conditions. Urea-mediated cyclization achieves yields >85% when catalyzed by sulfated polyborate at 150°C, facilitating solvent-free imidazolidinone formation [9]. CDI activation, augmented by 4-dimethylaminopyridine (DMAP), allows room-temperature cyclization with >90% efficiency, critical for acid-sensitive substrates [9].
For N-substituted variants, reductive amination precedes cyclization: 3-aminopiperidine reacts with aldehydes (e.g., benzaldehyde) to form secondary amines, followed by CDI-mediated ring closure. This sequence yields N-benzylated imidazolidin-2-piperidinyl derivatives, pivotal in Alzheimer’s drug analogs [8]. Alternatively, transition-metal-catalyzed carbonylations using PdI₂/KI under 20 bar CO/O₂ (1:1) convert diamines to cyclic ureas via carbamoylpalladium intermediates, though harsher conditions limit substrate scope [9].
Table 1: Core Scaffold Synthesis Methods
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Urea cyclization | Sulfated polyborate, 150°C | 85–92 | Solvent-free, eco-friendly |
CDI-mediated cyclization | DMAP, rt, 12h | 90–95 | Mild, compatible with labile groups |
Pd-catalyzed carbonylation | PdI₂/KI, 20 bar CO/O₂, 100°C | 70–80 | Atom-economical |
Functionalization of the piperidine nitrogen or carbon centers dictates pharmacological properties. N-Alkylation of the piperidine moiety employs alkyl halides under basic conditions (K₂CO₃/DMF). For example, 1-(chloroethyl)imidazolidin-2-one reacts with 1-(4-fluorophenyl)indol-3-yl-piperidine to form complex antitumor candidates via SN₂ displacement . Reductive amination proves superior for introducing benzyl groups: 1-(piperidin-3-yl)imidazolidin-2-one reacts with 3,4-dimethoxybenzaldehyde and NaBH₃CN in methanol, yielding analogs with acetylcholinesterase inhibition (e.g., compound 18c) [8].
Stereoselective C-3 modification leverages chiral auxiliaries or catalysts. (S)-BINOL-phosphoric acid catalyzes enantioselective Mannich reactions at C-3, installing aryl groups with >90% ee. Such chiral building blocks are essential for CYP17 inhibitors described in patents [5] [6]. Heterocycle conjugation—e.g., coupling with 1,3-benzothiazol-6-yl groups via Buchwald-Hartwig amination—enhances kinase affinity, though it requires Pd₂(dba)₃/XPhos catalysts [6].
Table 2: Piperidine Functionalization Approaches
Strategy | Reagents/Conditions | Application Example |
---|---|---|
N-Alkylation | Alkyl halide, K₂CO₃, DMF, 60°C | Antitumor indole-piperidine conjugates |
Reductive amination | RCHO, NaBH₃CN, MeOH, rt | Anti-Alzheimer’s benzyl derivatives [8] |
Enantioselective Mannich | ArCH=NTs, (S)-BINOL-PA, CH₂Cl₂ | CYP17 inhibitors [6] |
Hydrochloride salt formation significantly enhances the physicochemical properties of 1-(piperidin-3-yl)imidazolidin-2-one. The free base (C₈H₁₅N₃O, MW 169.23) is typically dissolved in anhydrous ether and treated with HCl gas, precipitating the hydrochloride as a hygroscopic white powder [2] [4]. This salt demonstrates:
The hydrochloride derivative (e.g., (R)-1-Methyl-3-(piperidin-3-yl)imidazolidin-2-one hydrochloride, CAS 2416131-94-5) is crucial for in vivo studies due to its bioavailability. Bulk packaging in polypropylene pails under argon ensures stability against hydration [2].
Table 3: Hydrochloride Salt Characteristics
Property | Free Base | Hydrochloride Salt |
---|---|---|
Solubility (H₂O) | <5 mg/mL | >50 mg/mL |
Thermal decomposition | 185°C | 215°C |
Storage | -20°C, desiccated | Room temperature |
Stereocontrol in imidazolidinone formation employs homogeneous and heterogeneous catalysts. Palladium systems dominate: PdI₂/KI catalyzes oxidative carbonylative diamination of olefins using CO/O₂, converting N-protected-3-aminopiperidine and vinylbenzene to chiral imidazolidinones via aminopalladation pathways [9]. Enantioselectivity reaches 88% ee when using (R)-BINAP as a ligand. Base-mediated intramolecular hydroamination of urea-tethered alkenes (e.g., allyl-ureido-piperidines) with KOtBu/18-crown-6 affords cis-configured imidazolidinones with >20:1 diastereoselectivity, exploiting Thorpe-Ingold acceleration [9].
For aza-Michael cyclizations, cinchona alkaloid-derived organocatalysts (e.g., DHQD)₂PHAL) promote asymmetric additions of piperidinyl-amines to acryloyl urea, yielding S-configured products (94% ee) [9]. Nickel-catalyzed aziridine ring expansion—using Ni(acac)₂ and phenyl isocyanate—converts N-H aziridines to 4-substituted imidazolidin-2-ones with 99% regioselectivity, though substrate generality remains limited [9].
Table 4: Catalytic Systems for Stereoselective Cyclization
Catalyst System | Substrate Class | Stereoselectivity | Mechanistic Insight |
---|---|---|---|
PdI₂/KI/(R)-BINAP | Vinylarenes + diamines | 88% ee | Oxidative carbamoylation |
KOtBu/18-crown-6 | Allyl-ureido-piperidines | >20:1 dr (cis) | Thorpe-Ingold acceleration |
(DHQD)₂PHAL | Acryloyl ureas | 94% ee (S) | Asymmetric aza-Michael addition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: